molecular formula C13H8Cl2O B8442493 3',5'-Dichlorobiphenyl-2-carbaldehyde CAS No. 656305-96-3

3',5'-Dichlorobiphenyl-2-carbaldehyde

Cat. No.: B8442493
CAS No.: 656305-96-3
M. Wt: 251.10 g/mol
InChI Key: BIKBODIAHPQKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',5'-Dichlorobiphenyl-2-carbaldehyde is a high-purity chemical reagent designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. This compound features a biphenyl scaffold substituted with two chlorine atoms at the meta positions of one ring and a reactive aldehyde group at the ortho position of the other. The biphenyl core is a privileged structure in drug discovery and materials science, known for its ability to contribute to molecular rigidity and influence pharmacokinetic properties . The aldehyde functional group serves as a versatile handle for further synthetic elaboration, enabling researchers to construct complex molecular architectures through reactions such as condensations to form Schiff bases, reductions, or nucleophilic additions. This dichlorobiphenyl derivative is primarily valued for its application in constructing active pharmaceutical ingredients (APIs) and biologically active compounds. Biphenyl structures analogous to this compound are frequently explored as anti-inflammatory, antifungal, antimicrobial, and antitumor agents . The specific substitution pattern of the chlorine atoms and the aldehyde group makes it a promising precursor for developing novel molecules targeting a range of metabolic pathways. Researchers can utilize this compound in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for the scalable synthesis of substituted biphenyl systems . All products are for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

656305-96-3

Molecular Formula

C13H8Cl2O

Molecular Weight

251.10 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)benzaldehyde

InChI

InChI=1S/C13H8Cl2O/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-8H

InChI Key

BIKBODIAHPQKLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 ,5 Dichlorobiphenyl 2 Carbaldehyde

Retrosynthetic Dissection of 3',5'-Dichlorobiphenyl-2-carbaldehyde

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the primary disconnection occurs at the C-C single bond between the two aromatic rings. This is a logical disconnection as numerous powerful methods exist for the formation of such bonds.

This primary disconnection leads to two key synthons: a 2-formylphenyl synthon and a 3,5-dichlorophenyl synthon. These synthons can be generated from corresponding chemical reagents. For instance, the 2-formylphenyl synthon could be derived from 2-bromobenzaldehyde (B122850) or a related boronic acid, while the 3,5-dichlorophenyl synthon could originate from 1-bromo-3,5-dichlorobenzene (B43179) or its corresponding boronic acid.

Convergent and Divergent Synthesis Strategies

The construction of a complex molecule like this compound can be approached using either a convergent or a divergent strategy.

A divergent synthesis , in contrast, starts from a central core and adds successive generations of building blocks. wikipedia.org In this context, one might begin with a biphenyl (B1667301) molecule and then introduce the chloro and formyl substituents in subsequent steps. While feasible, this approach often presents significant challenges in controlling regioselectivity. For instance, direct chlorination or formylation of 2-formylbiphenyl would likely lead to a mixture of isomers that are difficult to separate, making this a less efficient strategy for the target molecule.

Modern Carbon-Carbon Bond Formation for Biphenyl Scaffolds

The formation of the C-C bond between the two aryl rings is the pivotal step in the synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Formation (e.g., Suzuki-Miyaura, Negishi, Stille)

The Suzuki-Miyaura, Negishi, and Stille reactions are pillars of modern organic synthesis for forming C(sp²)-C(sp²) bonds. nih.gov

The Suzuki-Miyaura coupling is arguably the most widely used method due to the stability and low toxicity of the organoboron reagents. youtube.comrsc.org It involves the reaction of an aryl halide or triflate with an arylboronic acid or ester, catalyzed by a palladium complex in the presence of a base. mdpi.comkochi-tech.ac.jp For the synthesis of this compound, this could involve coupling 2-formylphenylboronic acid with 1-bromo-3,5-dichlorobenzene, or vice versa.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds. wikipedia.orgorganic-chemistry.org This increased reactivity can be advantageous for less reactive aryl chlorides or for couplings involving sterically hindered substrates. organic-chemistry.orgresearchgate.net The reaction is catalyzed by palladium or nickel complexes. wikipedia.org

The Stille reaction employs organotin (stannane) reagents. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the tolerance of a wide variety of functional groups, and the organostannanes are stable to air and moisture. libretexts.orgorgsyn.org However, the toxicity of organotin compounds and the difficulty in removing tin byproducts can be significant drawbacks. harvard.edu

ReactionTypical CatalystNucleophile (M)Electrophile (X)Key AdvantagesKey Disadvantages
Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂B(OH)₂, B(OR)₂I, Br, Cl, OTfStable, non-toxic boron reagents; mild conditions. youtube.comBase-sensitive functional groups can be problematic.
NegishiPd(PPh₃)₄, NiCl₂(dppe)ZnCl, ZnBrI, Br, Cl, OTfHigh reactivity; good for hindered substrates. wikipedia.orgnih.govMoisture-sensitive organozinc reagents. wikipedia.org
StillePd(PPh₃)₄, Pd₂(dba)₃SnR₃I, Br, Cl, OTfExcellent functional group tolerance. wikipedia.orgnih.govToxicity of tin reagents; difficult purification. harvard.edu

Directed Ortho-Metalation (DoM) Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.orgnih.gov It utilizes a directed metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the ortho-position. The resulting aryllithium species can then react with an electrophile.

In the context of this compound synthesis, DoM could be employed in several ways. For example, starting with 3,5-dichlorobromobenzene, a lithium-halogen exchange could generate 3,5-dichlorophenyllithium. This could then be used in a coupling reaction. More strategically, a DMG on one of the rings can be used to introduce the formyl group or a precursor at the desired position with high regioselectivity after the biphenyl core has been formed. nih.gov A combined DoM/Suzuki-Miyaura cross-coupling strategy is particularly effective for the regiospecific construction of complex chlorinated biphenyls. acs.orgacs.org

Aryne Chemistry in Biphenyl Construction

Arynes are highly reactive intermediates derived from an aromatic ring by the removal of two substituents. wikipedia.org They can be generated in situ and trapped with various reagents. The synthesis of biaryls using aryne intermediates offers an alternative to metal-catalyzed cross-coupling reactions. rsc.org One approach involves the reaction of an organolithium reagent with an aryne. For example, benzyne, generated from a suitable precursor, could be trapped with 3,5-dichlorophenyllithium to form the biphenyl skeleton. rsc.org While powerful, the generation and reaction of arynes often require carefully controlled conditions due to their high reactivity. wikipedia.orgncku.edu.tw

Selective Functionalization and Formylation Methodologies for Aldehyde Synthesis

The introduction of the aldehyde group at the C2 position is a critical step that requires high regioselectivity. Formylation reactions are a type of electrophilic aromatic substitution and work best on electron-rich substrates. wikipedia.org

Several methods can be considered:

Direct Formylation: Classical methods like the Vilsmeier-Haack or Rieche formylation could potentially be used on a 3',5'-dichlorobiphenyl substrate. wikipedia.orguniroma1.it However, directing the formylation specifically to the C2 position in the presence of the deactivating dichlorophenyl ring can be challenging and may lead to mixtures of products.

Formylation via Ortho-Metalation: A highly effective strategy is to use a directed ortho-metalation approach. Starting with a biphenyl bearing a directing group at the C2 position (e.g., a protected alcohol or an amide), deprotonation at the desired position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) would yield the target aldehyde with high regioselectivity.

Oxidation of a Methyl Group: If a 2-methyl-3',5'-dichlorobiphenyl intermediate is synthesized, the methyl group can be oxidized to an aldehyde using various reagents, such as chromium trioxide or manganese dioxide.

Reduction of a Carboxylic Acid Derivative: The synthesis could proceed through the corresponding 3',5'-Dichlorobiphenyl-2-carboxylic acid. The carboxylic acid can be converted to an acid chloride or ester and then reduced to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DBAL-H).

MethodReagent(s)Substrate RequirementKey Features
Vilsmeier-HaackDMF, POCl₃Electron-rich arenesWidely used, but regioselectivity can be an issue. wikipedia.org
Rieche FormylationDichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)Activated arenesEffective but uses hazardous reagents. wikipedia.orguniroma1.it
DoM-Formylationn-BuLi/s-BuLi, then DMFArene with a Directed Metalation Group (DMG)Excellent regiocontrol. acs.org
OxidationCrO₃, MnO₂, SeO₂Aryl methyl groupRequires prior installation of the methyl group.
ReductionDIBAL-H, LiAlH(OtBu)₃Carboxylic acid derivative (ester, acid chloride)Mild conditions, good functional group tolerance.

Oxidation of Primary Alcohols or Methyl Groups to Aldehydes

A common route to aromatic aldehydes is the oxidation of a benzylic methyl group or a primary alcohol. For the synthesis of this compound, this would necessitate a precursor such as 2-methyl-3',5'-dichlorobiphenyl or (3',5'-dichlorobiphenyl-2-yl)methanol.

The direct oxidation of a methyl group on an aromatic ring to an aldehyde can be challenging due to the risk of over-oxidation to the carboxylic acid. However, several methods have been developed to achieve this transformation. For instance, the oxidation of 3,5-dichlorotoluene (B1293413) to 3,5-dichlorobenzaldehyde (B167965) has been reported using catalysts like cobalt, molybdenum, and bromine complexes with hydrogen peroxide as the oxidant. google.com Adapting this to the biphenyl system would be a plausible approach. Other methods for benzylic oxidation include the use of chromium trioxide in acetic anhydride (B1165640) (Étard reaction conditions, though often harsh) or more controlled modern reagents.

Alternatively, the synthesis could proceed via a two-step process involving the radical halogenation of the methyl group to a benzyl (B1604629) halide, followed by hydrolysis and oxidation, or more directly via reactions like the Sommelet reaction or Kornblum oxidation. sciencemadness.org

Oxidation of the corresponding primary alcohol, (3',5'-dichlorobiphenyl-2-yl)methanol, offers a more controlled and generally higher-yielding route to the aldehyde. A variety of mild oxidizing agents are available for this purpose to prevent over-oxidation.

Table 1: Common Reagents for Oxidation of Primary Alcohols to Aldehydes

Reagent/SystemTypical ConditionsNotes
Pyridinium chlorochromate (PCC)Dichloromethane (DCM), room temperatureMild, widely used, but chromium is toxic.
Dess-Martin periodinane (DMP)DCM, room temperatureMild, high-yielding, avoids heavy metals.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)DCM, low temperature (-78 °C)High yields, avoids metals, but requires careful temperature control and produces dimethyl sulfide (B99878) byproduct.
TEMPO-based oxidations(e.g., TEMPO/NaOCl)Catalytic, uses bleach as the terminal oxidant, considered a greener alternative.

Reduction of Nitriles or Esters to Aldehydes

Another powerful strategy involves the partial reduction of a carboxylic acid derivative, such as a nitrile (3',5'-dichlorobiphenyl-2-carbonitrile) or an ester (e.g., methyl 3',5'-dichlorobiphenyl-2-carboxylate). The key challenge in this approach is preventing the reduction from proceeding all the way to the primary amine or alcohol.

Diisobutylaluminium hydride (DIBAL-H) is a prominent reagent for this transformation. masterorganicchemistry.com It is a bulky and potent hydride source that can reduce both esters and nitriles to aldehydes, typically at low temperatures (e.g., -78 °C) to trap the reaction at the intermediate stage. masterorganicchemistry.com After the initial reduction, an aqueous workup hydrolyzes the intermediate imine (from a nitrile) or hemiacetal (from an ester) to yield the aldehyde. masterorganicchemistry.comwikipedia.org

Other methods for the controlled reduction of nitriles include the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, followed by hydrolysis. wikipedia.org For esters, modified hydride reagents such as sodium dihydro bis(2-methoxyethoxy)aluminate (Synhydrid® or Red-Al®) can also provide aldehydes under specific conditions, often at low temperatures. google.comsynhydrid.com Recent developments have also explored photochemical strategies for the controlled reduction of esters. researchgate.net

Table 2: Reagents for Partial Reduction to Aldehydes

Starting MaterialReagentKey Features
EsterDiisobutylaluminium hydride (DIBAL-H)Requires low temperature (-78 °C) and stoichiometric control. masterorganicchemistry.com
EsterSodium dihydro bis(2-methoxyethoxy)aluminate (Red-Al®)Can be effective at low temperatures. google.com
NitrileDiisobutylaluminium hydride (DIBAL-H)Forms an imine intermediate which is hydrolyzed during workup. masterorganicchemistry.com
NitrileStephen Reaction (SnCl₂, HCl)Proceeds via an iminium salt intermediate. wikipedia.org

Formylation Reactions (e.g., Vilsmeier-Haack, Gattermann-Koch) on Dichlorobiphenyl Precursors

Direct formylation involves the introduction of a formyl group (-CHO) onto the aromatic ring of a suitable precursor, in this case, 3,5-dichlorobiphenyl (B164840). nih.gov This is an electrophilic aromatic substitution reaction, and the success depends on the reactivity of the aromatic ring and the directing effects of the existing substituents.

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org It employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comjk-sci.com This forms a chloromethyliminium salt, which is the active electrophile. chemistrysteps.com The initial product is an iminium ion that is hydrolyzed during workup to yield the aldehyde. wikipedia.org While the two chlorine atoms on one ring of 3,5-dichlorobiphenyl are deactivating, the other phenyl ring is activating and would be the site of formylation. The phenyl substituent is an ortho-, para-director, meaning the formyl group would be directed to the 2- or 4-position of the unsubstituted ring.

The Gattermann-Koch reaction is another classic formylation method, which uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride, often with a copper(I) chloride co-catalyst. wikipedia.orgbyjus.com This reaction generates a reactive formyl cation or its equivalent. careers360.com However, the Gattermann-Koch reaction is generally restricted to benzene (B151609) and simple alkylbenzenes and is not applicable to phenol (B47542) or phenol ether substrates. wikipedia.orgthermofisher.com Its applicability to a dichlorobiphenyl system would need experimental verification. A related method, the Gattermann reaction , uses hydrogen cyanide and HCl, but due to the high toxicity of HCN, modifications using zinc cyanide are more common. wikipedia.org

Chemo-, Regio-, and Stereoselective Aspects in the Synthesis of this compound

The synthesis of this specific isomer requires careful control over selectivity.

Chemoselectivity : This is most critical in the reduction methods (2.4.2). The choice of reagent and reaction conditions (especially temperature) is paramount to stop the reduction at the aldehyde stage and prevent the formation of the corresponding alcohol or amine. masterorganicchemistry.com Similarly, in oxidation reactions (2.4.1), chemoselectivity is needed to avoid over-oxidation to the carboxylic acid.

Regioselectivity : This is the dominant concern in formylation reactions (2.4.3). When starting with 3,5-dichlorobiphenyl, the formylation will occur on the unsubstituted phenyl ring. The phenyl group itself is an ortho-, para-director. This would lead to a mixture of products, primarily this compound (ortho-substitution) and 3',5'-dichlorobiphenyl-4-carbaldehyde (para-substitution). Separating these isomers would be a necessary and potentially challenging purification step. The steric hindrance at the ortho position might favor para-substitution, but the precise ratio would depend on the specific reaction conditions.

Stereoselectivity : The target molecule, this compound, is achiral and does not have stereocenters. Therefore, stereoselectivity is not a factor in its synthesis.

Sustainable Synthesis Approaches for this compound

Modern synthetic chemistry emphasizes the development of more sustainable or "green" methodologies. For the synthesis of this compound, several aspects can be improved.

The synthesis of the polychlorinated biphenyl backbone itself is a key consideration. Traditional methods often involved harsh conditions and less selective reactions. Modern cross-coupling reactions, particularly the Suzuki coupling, offer a highly selective and more environmentally benign route to construct the biphenyl core from a (di)chlorinated boronic acid and a corresponding bromo- or iodobenzene (B50100) derivative, using a palladium catalyst. nih.govnih.gov

In the subsequent functional group transformations, sustainability can be enhanced by:

Catalytic Methods : Employing catalytic oxidation systems (e.g., using TEMPO) instead of stoichiometric amounts of heavy-metal oxidants like chromium reagents is a significant improvement. sciencemadness.org

Avoiding Hazardous Reagents : Replacing highly toxic reagents like hydrogen cyanide in the Gattermann reaction with safer alternatives like zinc cyanide is a step towards greener chemistry. wikipedia.org

Electrochemical Synthesis : Electrosynthesis is emerging as a powerful sustainable strategy, using electricity to drive reactions and often avoiding the need for chemical oxidants or reductants. rsc.org Developing an electrochemical method for the oxidation or formylation step could represent a significant green advancement.

Atom Economy : Reactions like direct formylation are inherently more atom-economical than multi-step sequences that involve protection/deprotection or installing and then modifying a functional group. Optimizing the regioselectivity of a direct C-H formylation would be a highly efficient and sustainable approach.

By integrating modern catalytic methods and principles of green chemistry, the synthesis of this compound can be designed to be more efficient, selective, and environmentally responsible.

Mechanistic Investigations of Reactions Involving 3 ,5 Dichlorobiphenyl 2 Carbaldehyde

Reaction Kinetics and Thermodynamic Profiles of Aldehyde Transformations

To illustrate the kinetic parameters that might be observed for a reaction of 3',5'-Dichlorobiphenyl-2-carbaldehyde, a hypothetical data table is presented below. This table is based on typical values for nucleophilic addition reactions to aromatic aldehydes.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

Temperature (K)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)Enthalpy of Activation (ΔH‡, kJ/mol)Entropy of Activation (ΔS‡, J/mol·K)
2980.0155552.5-120
3080.0325552.4-120
3180.0655552.3-120

Elucidation of Specific Reaction Mechanisms for Nucleophilic Additions and Condensations

The primary reaction pathway for aldehydes is nucleophilic addition to the carbonyl carbon. numberanalytics.comnumberanalytics.com For this compound, this process begins with the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com The hybridization of the carbonyl carbon changes from sp² to sp³ during this step. openochem.org Subsequent protonation of the resulting alkoxide ion yields the final alcohol product. libretexts.org

Condensation reactions, such as the aldol (B89426) or Knoevenagel condensation, proceed through a multi-step mechanism. numberanalytics.com These reactions are typically initiated by the formation of an enolate or a related nucleophile, which then adds to the aldehyde carbonyl of another molecule. Subsequent dehydration often leads to the formation of an α,β-unsaturated product.

Influence of Aromatic Halogenation on Electronic and Steric Properties of the Aldehyde Group

The two chlorine atoms on the 3' and 5' positions of the distal phenyl ring primarily exert an electron-withdrawing inductive effect. This effect is transmitted through the biphenyl (B1667301) system to the aldehyde group, albeit with attenuation due to the distance. The increased electrophilicity of the carbonyl carbon would be expected to enhance its reactivity towards nucleophiles. numberanalytics.com

Sterically, the biphenyl moiety itself introduces significant bulk around the aldehyde group. The free rotation around the C-C single bond connecting the two phenyl rings is hindered, leading to a non-planar conformation. stackexchange.com This atropisomerism can create a chiral environment around the aldehyde, which may influence the stereochemical outcome of nucleophilic additions. The presence of substituents on the biphenyl rings can further restrict this rotation and affect the accessibility of the aldehyde for incoming nucleophiles. nih.gov

Transition State Characterization for Rate-Determining Steps

The characterization of transition states is fundamental to understanding reaction rates. For the nucleophilic addition to this compound, the rate-determining step is typically the initial attack of the nucleophile. The transition state for this step would involve the partial formation of the new carbon-nucleophile bond and partial breaking of the carbonyl π-bond. Computational chemistry provides a powerful tool for modeling these transient structures. acs.orgacs.org The geometry of the transition state is expected to be influenced by the steric demands of the substituted biphenyl framework, potentially leading to a higher activation barrier compared to less hindered aldehydes.

Application of Hammett and Taft Analyses in Reactivity Studies

The Hammett equation, log(k/k₀) = σρ, is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org While a specific Hammett analysis for this compound is not available, the principles can be applied to predict its reactivity. The chloro substituents at the 3' and 5' positions have positive σ values, indicative of their electron-withdrawing nature. For a reaction that is accelerated by electron-withdrawing groups (a positive ρ value), such as nucleophilic addition to the carbonyl group, the rate of reaction for this compound would be expected to be faster than that of the unsubstituted biphenyl-2-carbaldehyde. researchgate.netresearchgate.netviu.ca

The Taft equation extends this type of analysis to aliphatic systems and can be used to separate polar, steric, and resonance effects. A modified Taft analysis could potentially be used to dissect the electronic and steric contributions of the substituted biphenyl group on the reactivity of the aldehyde.

Table 2: Illustrative Hammett Plot Data for a Hypothetical Reaction Series of Substituted Biphenyl-2-carbaldehydes

Substituent (X)σ valuelog(kₓ/k₀)
4'-OCH₃-0.27-0.35
4'-CH₃-0.17-0.22
H0.000.00
4'-Cl0.230.30
3',5'-diCl0.460.60
4'-NO₂0.781.01

Isotope Effect Studies for Mechanism Determination

Kinetic isotope effect (KIE) studies are a powerful method for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. libretexts.org For reactions of this compound, several types of KIEs could be informative.

A primary KIE would be observed if a bond to an isotopically substituted atom is broken in the rate-determining step. For example, in a reaction where the aldehydic C-H bond is cleaved, such as in the Cannizzaro reaction, a significant kH/kD would be expected. acs.orgacs.org

Secondary KIEs arise from isotopic substitution at a position not directly involved in bond breaking. nih.gov For instance, deuteration of the aldehyde proton (C-H to C-D) would likely result in a small, inverse secondary KIE (kH/kD < 1) for a nucleophilic addition where the hybridization of the carbonyl carbon changes from sp² to sp³. github.io This is because the sp³ C-H bond in the tetrahedral intermediate has a higher vibrational frequency than the sp² C-H bond in the starting aldehyde.

Reactivity and Derivatization of 3 ,5 Dichlorobiphenyl 2 Carbaldehyde

Nucleophilic Addition Reactions to the Carbonyl Group

The polarized carbon-oxygen double bond of the aldehyde group in 3',5'-Dichlorobiphenyl-2-carbaldehyde renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to a wide array of functionalized derivatives.

Organometallic Reagent Additions (e.g., Grignard, Organolithium, Reformatsky)

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. mnstate.edumasterorganicchemistry.comlibretexts.org In a general reaction, a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) attacks the electrophilic carbonyl carbon of this compound. This addition leads to the formation of a tetrahedral alkoxide intermediate, which upon subsequent acidic workup, yields a secondary alcohol. The nature of the "R" group from the organometallic reagent determines the structure of the resulting alcohol.

Table 1: Hypothetical Products of Organometallic Addition to this compound

Organometallic Reagent R Group Product after Hydrolysis
Methylmagnesium bromide Methyl 1-(3',5'-Dichlorobiphenyl-2-yl)ethanol
Phenyllithium Phenyl (3',5'-Dichlorobiphenyl-2-yl)(phenyl)methanol

The Reformatsky reaction offers a milder alternative for the formation of β-hydroxy esters. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgresearchgate.net This reaction involves the use of an α-halo ester and zinc metal to generate an organozinc reagent, which then adds to the aldehyde. For instance, the reaction of this compound with ethyl bromoacetate (B1195939) in the presence of zinc would yield ethyl 3-hydroxy-3-(3',5'-dichlorobiphenyl-2-yl)propanoate. A key advantage of the Reformatsky reaction is its tolerance of other functional groups that might be reactive towards more potent organometallic reagents. wikipedia.org

Enamine, Enolate, and Ylide Chemistry (e.g., Wittig, Horner-Wadsworth-Emmons, Julia-Kocienski Olefination)

The carbonyl group of this compound is a suitable electrophile for reactions with carbon nucleophiles derived from enamines, enolates, and ylides, leading to the formation of new carbon-carbon bonds and, in the case of ylides, carbon-carbon double bonds.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. mdpi.commasterorganicchemistry.comharvard.eduresearchgate.netbeilstein-journals.org In this reaction, a phosphorus ylide (a Wittig reagent) attacks the aldehyde, leading to the formation of an oxaphosphetane intermediate which then collapses to form an alkene and a phosphine (B1218219) oxide. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that typically employs phosphonate (B1237965) carbanions. wikipedia.orgtcichemicals.comconicet.gov.arresearchgate.netchemrxiv.org These reagents are generally more nucleophilic than the corresponding Wittig reagents and often favor the formation of (E)-alkenes. wikipedia.org The reaction of this compound with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, would be expected to yield the corresponding (E)-α,β-unsaturated ester.

The Julia-Kocienski olefination is another important method for the stereoselective synthesis of alkenes from aldehydes. organic-chemistry.orgnih.govpreprints.orgpreprints.org This reaction involves the addition of a metalated sulfone to the aldehyde, followed by a reductive elimination to form the alkene. A significant advantage of this method is its high (E)-selectivity for the resulting double bond.

Table 2: Potential Olefination Products of this compound

Olefination Reaction Reagent Expected Product
Wittig Reaction Methylenetriphenylphosphorane 2-Ethenyl-3',5'-dichlorobiphenyl
Horner-Wadsworth-Emmons Triethyl phosphonoacetate Ethyl (E)-3-(3',5'-dichlorobiphenyl-2-yl)acrylate

Cyanohydrin Formation and Subsequent Transformations

The addition of a cyanide ion to this compound leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. orgoreview.compressbooks.pubyoutube.comfiveable.mechemistrysteps.com This reaction is typically base-catalyzed and involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. The resulting cyanohydrin, 2-hydroxy-2-(3',5'-dichlorobiphenyl-2-yl)acetonitrile, is a versatile synthetic intermediate.

The nitrile group of the cyanohydrin can be hydrolyzed under acidic or basic conditions to afford an α-hydroxy carboxylic acid, namely 2-hydroxy-2-(3',5'-dichlorobiphenyl-2-yl)acetic acid. Alternatively, the nitrile group can be reduced, for example with lithium aluminum hydride, to yield a β-amino alcohol, 2-amino-1-(3',5'-dichlorobiphenyl-2-yl)ethanol.

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol or an alkane, providing access to other important classes of compounds.

Oxidation to Carboxylic Acids

The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 3',5'-Dichlorobiphenyl-2-carboxylic acid. A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents for the oxidation of aldehydes include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) in the Tollens' test. The choice of oxidant may depend on the presence of other functional groups in the molecule that could also be susceptible to oxidation.

Reduction to Alcohols and Alkanes

The aldehyde group can be easily reduced to a primary alcohol, (3',5'-Dichlorobiphenyl-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is often preferred for its selectivity for aldehydes and ketones in the presence of other reducible functional groups.

For the complete reduction of the aldehyde group to a methyl group, thereby converting this compound to 2-methyl-3',5'-dichlorobiphenyl, more forcing conditions are required. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. The Clemmensen reduction employs zinc amalgam and concentrated hydrochloric acid, conditions that are strongly acidic. vedantu.comchadsprep.commasterorganicchemistry.com The Wolff-Kishner reduction, on the other hand, is performed under basic conditions, using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures. vedantu.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com The choice between these two methods would depend on the stability of the substrate to acidic or basic conditions.

Table 3: Summary of Oxidation and Reduction Products

Reaction Type Reagent(s) Product
Oxidation KMnO4 or CrO3 3',5'-Dichlorobiphenyl-2-carboxylic acid
Reduction to Alcohol NaBH4 or LiAlH4 (3',5'-Dichlorobiphenyl-2-yl)methanol
Reduction to Alkane (Clemmensen) Zn(Hg), HCl 2-Methyl-3',5'-dichlorobiphenyl

Condensation Reactions and Imine/Enamine Formation

The aldehyde group in this compound is a prime site for condensation reactions, which are fundamental in carbon-carbon and carbon-nitrogen bond formation.

Aldol (B89426) and Knoevenagel Condensations

Aldol and Knoevenagel condensations are powerful methods for forming new carbon-carbon bonds. In these reactions, the aldehyde acts as an electrophile.

The Aldol condensation involves the reaction of an enolate ion with a carbonyl compound. This compound, lacking α-hydrogens, can only act as the electrophilic partner in a crossed Aldol condensation. It will react with an enolizable ketone or aldehyde in the presence of a base to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated product. The electron-withdrawing nature of the chloro substituents on the biphenyl (B1667301) ring can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial nucleophilic attack.

The Knoevenagel condensation is a modification of the Aldol reaction that involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, in the presence of a weak base. wikipedia.org Active methylene compounds include malonic acid, diethyl malonate, and ethyl acetoacetate. wikipedia.org The reaction with this compound would proceed via nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration. This reaction is a reliable method for the synthesis of substituted alkenes. The use of ionic liquids as solvents and morpholine/acetic acid as a catalyst can provide a greener protocol for Knoevenagel condensations of aromatic aldehydes. scielo.br

Table 1: Representative Aldol and Knoevenagel Condensation Reactions

Reactant 1 Reactant 2 Catalyst Product Type Expected Outcome/Yield
This compound Acetone NaOH α,β-Unsaturated ketone Good yield expected due to the enhanced electrophilicity of the aldehyde.
This compound Diethyl malonate Piperidine/Acetic Acid Substituted alkene High conversion is anticipated under standard Knoevenagel conditions. wikipedia.org
This compound Malononitrile Triphenylphosphine α,β-Unsaturated nitrile Excellent yields are often achieved in phosphane-catalyzed, solvent-free conditions.
This compound Ethyl 4-chloro-3-oxobutanoate Morpholine/Acetic Acid in [bmim(NTf2)] Ethyl 2-chloroacetyl-3-arylpropenoate Good yields are expected, following protocols for similar aromatic aldehydes. scielo.br

Schiff Base and Oxime Formations

The reaction of this compound with primary amines leads to the formation of Schiff bases (imines), while its reaction with hydroxylamine (B1172632) yields oximes. These reactions are crucial for the synthesis of various heterocyclic compounds and ligands for metal complexes. nih.govresearchgate.netnih.govscirp.org

Schiff base formation is a condensation reaction between a primary amine and a carbonyl compound. researchgate.net The reaction with this compound would proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine. The stability of the resulting Schiff base is often enhanced by the aromatic nature of the substituents. researchgate.net New Schiff base hydrazones have been synthesized from biphenyl-4-carbohydrazide. researchgate.net

Oxime formation occurs through the condensation of an aldehyde or ketone with hydroxylamine. ijprajournal.com The reaction is typically carried out in the presence of a weak base. asianpubs.org The resulting oximes are highly crystalline and serve as important intermediates in organic synthesis, for example, in the Beckmann rearrangement to form amides. ijprajournal.com

Table 2: Schiff Base and Oxime Formation Reactions

Reactant 1 Reactant 2 Reaction Conditions Product Type Expected Outcome/Yield
This compound Aniline (B41778) Ethanol, reflux Schiff Base (Imine) High yield is expected, as is typical for the condensation of aromatic aldehydes and amines. researchgate.net
This compound Hydroxylamine hydrochloride Na2CO3, grinding Oxime Excellent yields are reported for solvent-free grinding methods for oxime synthesis. asianpubs.org
This compound Semicarbazide Mild acid catalyst Semicarbazone Good yield anticipated, forming a stable derivative.
This compound 2,4-Dinitrophenylhydrazine Acidic ethanol 2,4-Dinitrophenylhydrazone Quantitative precipitation of the brightly colored hydrazone is expected, useful for characterization.

Cycloaddition Reactions Involving this compound as a Dienophile or Dipolarophile

While the biphenyl core itself is not a typical diene for Diels-Alder reactions, the α,β-unsaturated system formed from the condensation products of this compound can act as a dienophile. The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgchemistrysteps.comyoutube.comkhanacademy.orgmasterorganicchemistry.com

The reactivity of the α,β-unsaturated derivative as a dienophile is influenced by the electron-withdrawing nature of the carbonyl group and the dichlorinated biphenyl moiety. These groups lower the energy of the LUMO of the dienophile, facilitating the reaction with the HOMO of a diene. chemistrysteps.com The stereochemistry of the Diels-Alder reaction is highly predictable, with the endo product often being favored due to secondary orbital interactions. wikipedia.org

Functional Group Interconversions at the Aldehyde Position

The aldehyde functionality of this compound can be readily transformed into a variety of other functional groups, highlighting its versatility as a synthetic intermediate.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3',5'-Dichlorobiphenyl-2-carboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO4), chromic acid (H2CrO4), or milder reagents like Tollens' reagent ([Ag(NH3)2]+).

Reduction: The aldehyde can be reduced to the primary alcohol, (3',5'-Dichlorobiphenyl-2-yl)methanol. This can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium cyanoborohydride), the aldehyde can be converted directly into a secondary or tertiary amine, respectively.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, allowing for the extension of the carbon chain.

Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, this compound can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction that yields the corresponding primary alcohol and carboxylic acid.

Table 3: Functional Group Interconversions of the Aldehyde

Starting Material Reagent(s) Product Functional Group
This compound KMnO4, NaOH, H2O Carboxylic acid
This compound NaBH4, Methanol (B129727) Primary alcohol
This compound Aniline, NaBH3CN Secondary amine
This compound Ph3P=CH2 Alkene
This compound Concentrated NaOH Alcohol and Carboxylic acid (Cannizzaro)

Electrophilic Aromatic Substitution on the Biphenyl Core in the Presence of the Aldehyde Functionality

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. organicchemistrytutor.comyoutube.comlibretexts.orgmasterorganicchemistry.comyoutube.com The regiochemical outcome of these reactions is directed by the combined electronic and steric effects of the existing substituents.

The aldehyde group is a deactivating, meta-directing group. The chlorine atoms are also deactivating but are ortho-, para-directing. The phenyl group is an activating, ortho-, para-directing group. The interplay of these directing effects will determine the position of the incoming electrophile.

On the formyl-substituted ring: The aldehyde group will direct incoming electrophiles to the meta positions (positions 4 and 6). However, this ring is generally deactivated.

On the dichloro-substituted ring: The two chlorine atoms at the 3' and 5' positions will direct incoming electrophiles to the 2', 4', and 6' positions. The 4' position is para to both chlorines, and the 2' and 6' positions are ortho to one chlorine and para to the other. Steric hindrance may play a significant role in determining the final product distribution.

Given the deactivating nature of the aldehyde and chlorine substituents, forcing conditions may be required for these reactions to proceed at a reasonable rate.

Photochemical Reactivity of this compound

The photochemical behavior of this compound is expected to be influenced by both the biphenyl and aldehyde moieties. Polychlorinated biphenyls (PCBs) are known to undergo photochemical degradation, often involving the reductive dechlorination where a chlorine atom is replaced by a hydrogen atom from the solvent. nih.govaaru.edu.jo

The aldehyde group can also participate in photochemical reactions. Aromatic aldehydes can undergo Norrish Type I cleavage to form radical species or can be involved in photoreduction reactions. The presence of the chlorine atoms on the biphenyl ring may influence the excited state properties of the molecule and the subsequent reaction pathways. Irradiation of chlorinated aromatic compounds in solvents like methanol or n-hexane can lead to substitution of a chlorine atom by a hydrogen atom. aaru.edu.jo

Advanced Spectroscopic and Spectrometric Elucidation of 3 ,5 Dichlorobiphenyl 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 3',5'-Dichlorobiphenyl-2-carbaldehyde, offering detailed insights into its atomic framework and dynamic behavior in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal through-bond connectivity between neighboring nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals for the aldehydic proton and the aromatic protons on both phenyl rings. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the dichlorinated ring (H-2', H-4', H-6') and the aldehyde-bearing ring (H-3, H-4, H-5, H-6) will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (7.0-8.5 ppm). The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically between 190-200 ppm. The carbons directly bonded to chlorine atoms (C-3' and C-5') are also shifted downfield, while the remaining aromatic carbons resonate in the 120-145 ppm range. The quaternary carbons (C-1, C-2, C-1', C-3', C-5') can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous compounds. Solvent: CDCl₃.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-CHO~10.1 (s)~192.0
C-1-~134.0
C-2-~136.5
C-3~8.0 (dd)~129.0
C-4~7.7 (td)~130.0
C-5~7.6 (td)~128.5
C-6~7.5 (d)~133.0
C-1'-~142.0
C-2'~7.5 (d)~127.0
C-3'-~135.0
C-4'~7.4 (t)~129.5
C-5'-~135.0
C-6'~7.5 (d)~127.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.com For this compound, COSY spectra would show cross-peaks between adjacent protons on each aromatic ring, such as H-3/H-4, H-4/H-5, and H-5/H-6, confirming their connectivity. The isolated spin systems of the two rings would be clearly distinguishable. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each protonated carbon by linking the assigned proton shifts to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. In this molecule, NOESY is particularly useful for studying the conformation around the C1-C1' bond. Cross-peaks between the aldehyde proton and protons on the dichlorinated ring (e.g., H-2' or H-6') would indicate a specific spatial arrangement and provide evidence for hindered rotation. researchgate.net

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

The rotation around the single bond connecting the two phenyl rings (the C1-C1' bond) in substituted biphenyls is often restricted, a phenomenon known as atropisomerism. This hindered rotation can be studied using dynamic NMR (DNMR) spectroscopy. nih.govmdpi.com

Due to the steric hindrance caused by the aldehyde group at the 2-position, this compound is expected to have a significant energy barrier to rotation. rsc.org At low temperatures, this rotation may be slow on the NMR timescale, causing protons that are chemically equivalent at room temperature (e.g., H-2' and H-6') to become non-equivalent. This would result in a doubling of certain signals in the NMR spectrum.

As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals for the exchanging nuclei merge into a single broad peak. researchgate.net By analyzing the line shape of the signals at different temperatures and determining the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the molecule's conformational stability. researchgate.net

Chlorine Isotope Effects in NMR Spectroscopy

Chlorine exists naturally as two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Both are quadrupolar nuclei (spin I = 3/2), which leads to very fast relaxation in solution. huji.ac.il This rapid relaxation averages out any direct spin-spin coupling between chlorine and adjacent carbon or proton nuclei, meaning that J-coupling to chlorine is not observed in standard NMR spectra. blogspot.com

However, the different isotopes can cause a small perturbation in the electronic environment, leading to a "secondary isotope effect." This can manifest as a slight difference in the chemical shift of the carbon atom directly bonded to the chlorine. blogspot.com In the ¹³C NMR spectrum of this compound, this could theoretically result in the C-3' and C-5' signals appearing as two very closely spaced peaks, one for the carbon bonded to ³⁵Cl and one for the carbon bonded to ³⁷Cl. In practice, this isotope shift is very small and often not resolved without specialized high-field instruments. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight of a compound with high precision, which in turn allows for the unambiguous determination of its elemental formula. d-nb.info For this compound (C₁₃H₈Cl₂O), the calculated monoisotopic mass can be determined with an accuracy of a few parts per million (ppm).

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Due to the natural abundances of ³⁵Cl and ³⁷Cl, a molecule with two chlorine atoms will exhibit a distinctive cluster of peaks in the mass spectrum. The relative intensities of the molecular ion peak (M), the M+2 peak (containing one ³⁷Cl), and the M+4 peak (containing two ³⁷Cl) will be approximately in a 9:6:1 ratio, providing definitive evidence for the presence of two chlorine atoms. researchgate.net

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₈Cl₂O
Calculated Monoisotopic Mass 250.0003 Da
Expected Isotopic Pattern (Relative Intensity) M (100%), M+2 (65%), M+4 (10.5%)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. mdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. nih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Upon collision-induced dissociation (CID), several fragmentation pathways are plausible: mdpi.com

Loss of the aldehyde group: A primary fragmentation would likely involve the neutral loss of a CO molecule (28 Da) or the entire formyl radical (•CHO, 29 Da).

Loss of Chlorine: Fragmentation can occur through the loss of a chlorine radical (•Cl, 35/37 Da) or a molecule of HCl (36/38 Da).

Ring Cleavage: At higher collision energies, cleavage of the biphenyl (B1667301) structure or the aromatic rings themselves can occur.

The resulting fragment ions are measured with high mass accuracy, allowing for the determination of their elemental compositions and the proposal of a detailed fragmentation pathway. This pathway serves as a structural fingerprint for this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for the assessment of this compound. It is instrumental in both confirming the identity of the compound and determining its purity by separating it from starting materials, byproducts, or degradation products. innovatechlabs.comsmithers.comoshadhi.co.ukinnovatechlabs.commedistri.swiss In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. innovatechlabs.com The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coating the column interior. The retention time—the time taken for the compound to travel through the column—is a characteristic feature used for its identification under specific chromatographic conditions. oshadhi.co.uk

Following separation by the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process fragments the molecule into a series of characteristic ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that functions as a molecular fingerprint. medistri.swisstaylorfrancis.com

For this compound, the mass spectrum is predicted to show a distinct molecular ion peak [M]⁺ corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (approximately a 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺).

Key fragmentation pathways for aromatic aldehydes are well-established and provide a basis for predicting the mass spectrum of this compound. whitman.edumiamioh.edulibretexts.orgwhitman.edu Common fragmentation patterns include:

Loss of a hydrogen radical (-H•): This α-cleavage results in a stable acylium ion [M-1]⁺, which is often a prominent peak in the spectra of aromatic aldehydes. whitman.edumiamioh.edu

Loss of the formyl group (-CHO•): Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of a 29 amu radical, resulting in an [M-29]⁺ fragment corresponding to the dichlorobiphenyl cation. libretexts.org

Loss of carbon monoxide (-CO): The acylium ion [M-1]⁺ can further fragment by losing a molecule of carbon monoxide (28 amu) to form an [M-29]⁺ ion.

Successive loss of chlorine atoms: A characteristic fragmentation pattern for polychlorinated biphenyls (PCBs) is the sequential expulsion of chlorine atoms from the molecular ion or other fragments. taylorfrancis.comnih.gov

The relative abundance of these fragments allows for the unambiguous structural confirmation of the target compound. Furthermore, GC-MS is highly effective for purity analysis. Impurities, even at trace levels, will separate from the main component on the GC column and produce their own mass spectra, allowing for their identification and quantification. innovatechlabs.comsmithers.commedistri.swiss This makes GC-MS an indispensable tool for quality control and for analyzing the formation of any volatile derivatives that may arise from subsequent reactions or degradation.

Interactive Data Table: Predicted GC-MS Fragmentation for this compound
m/z (mass-to-charge ratio) Predicted Fragment Ion Proposed Fragmentation Pathway Significance
252/254/256[C₁₃H₈Cl₂O]⁺Molecular Ion [M]⁺Confirms molecular weight; isotopic pattern indicates two chlorine atoms.
251/253/255[C₁₃H₇Cl₂O]⁺Loss of Hydrogen radical (-H•) from the aldehyde group; α-cleavage.Characteristic of aldehydes, often a strong peak.
223/225/227[C₁₂H₇Cl₂]⁺Loss of formyl radical (-CHO•) from the molecular ion.Indicates cleavage of the aldehyde group from the biphenyl core.
188/190[C₁₂H₇Cl]⁺Loss of a chlorine atom from the [C₁₂H₇Cl₂]⁺ fragment.Characteristic of chlorinated compounds.
152[C₁₂H₈]⁺Loss of both chlorine atoms from the dichlorobiphenyl fragment.Represents the biphenyl backbone.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic aldehydes, this peak is typically observed in the range of 1685-1710 cm⁻¹. pressbooks.pubdocbrown.infolibretexts.org The conjugation of the carbonyl group with the π-system of the biphenyl rings lowers the stretching frequency compared to saturated aldehydes (typically 1720-1740 cm⁻¹) due to the delocalization of electron density, which slightly weakens the C=O bond. pressbooks.pubmsu.edu

The position of the carbonyl stretch is sensitive to its chemical and physical environment:

Electronic Effects: The two chlorine atoms on the adjacent phenyl ring are electron-withdrawing groups. Their inductive effect can slightly increase the C=O bond order and shift the stretching frequency to a higher wavenumber.

Solvent Effects: The polarity of the solvent can influence the C=O stretching frequency. Polar, hydrogen-bonding solvents can form intermolecular hydrogen bonds with the carbonyl oxygen, which weakens the C=O bond and causes a shift to a lower frequency (a red shift) of 15-20 cm⁻¹. msu.eduoptica.orgejournal.by Conversely, nonpolar solvents have a minimal effect.

Physical State: In the solid state, intermolecular interactions and crystal packing forces can also cause shifts in the carbonyl frequency compared to the solution or gas phase.

Interactive Data Table: Expected Carbonyl (C=O) Stretching Frequencies
Environment Expected Wavenumber (cm⁻¹) Influencing Factor
Nonpolar Solvent (e.g., Hexane)1700 - 1710Conjugation with aromatic system.
Polar Aprotic Solvent (e.g., Acetonitrile)1695 - 1705Dipole-dipole interactions.
Polar Protic Solvent (e.g., Ethanol)1685 - 1700Hydrogen bonding with the carbonyl oxygen.
Solid State (KBr pellet)1680 - 1700Crystal lattice forces and intermolecular interactions.

The IR and Raman spectra of this compound will also display a series of bands characteristic of the substituted biphenyl framework.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the aromatic rings typically appear as a group of weaker bands in the region of 3000-3100 cm⁻¹. docbrown.info

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings produce a set of characteristic bands, often of medium to strong intensity, in the 1440-1625 cm⁻¹ region. docbrown.info

Aldehyde C-H Stretching: Aldehydes exhibit a distinctive C-H stretching vibration of the formyl group, which typically appears as two weak bands, one near 2800-2860 cm⁻¹ and another near 2700-2760 cm⁻¹. pressbooks.publibretexts.orglibretexts.org The latter is particularly diagnostic for distinguishing aldehydes from ketones. libretexts.org

Halogen Effects (C-Cl Stretching): The presence of chlorine atoms gives rise to strong C-Cl stretching vibrations. These typically occur in the lower frequency "fingerprint" region of the IR spectrum, generally between 550 and 850 cm⁻¹. The exact position depends on the substitution pattern on the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing PCBs and their derivatives. bohrium.comnih.govunibs.it The symmetric vibrations of the biphenyl rings and the C-Cl bonds often produce strong, sharp signals in the Raman spectrum, which can be weak or absent in the IR spectrum. nih.govnih.gov Key Raman bands would be expected for the biphenyl ring stretching (~1600 cm⁻¹), the inter-ring C-C bridge stretch (~1290 cm⁻¹), and C-Cl stretching modes. unibs.it

The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of the aldehyde function, the dichlorinated biphenyl structure, and the specific substitution pattern.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the transitions of electrons between different energy levels within the molecule upon absorption of ultraviolet (UV) or visible light.

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within its extensive conjugated π-system, which includes both phenyl rings and the carbonyl group.

π-π* Transitions: These high-intensity transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* orbital. fiveable.melibretexts.org For biphenyl systems, a strong absorption band (historically called the K-band) attributed to the conjugation between the two phenyl rings is typically observed. nih.gov The presence of the aldehyde group, which extends the conjugation, and the chlorine substituents are expected to cause a bathochromic shift (shift to longer wavelength) of this main absorption band compared to unsubstituted biphenyl. nih.govwikipedia.orglibretexts.org As conjugation increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, requiring lower energy (longer wavelength) light for the transition. stackexchange.com

n-π* Transitions: A lower intensity absorption band corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital is also expected. This transition is typically observed at a longer wavelength than the main π-π* transition.

Intramolecular Charge Transfer (ICT): In molecules with electron-donating and electron-accepting groups, it is possible to observe intramolecular charge transfer (ICT) bands. acs.orgacs.orgrsc.orgaip.org In this compound, the aldehyde group acts as an electron-withdrawing group, while the dichlorophenyl ring can also influence the electron distribution. This can lead to a partial transfer of electron density from one part of the molecule to another upon photoexcitation, giving rise to a broad and often solvent-sensitive absorption band. acs.orgresearchgate.net

Fluorescence spectroscopy measures the light emitted when an excited electron returns to the ground state. Many biphenyl derivatives are known to be fluorescent. nih.govomlc.org The emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength (a Stokes shift). The fluorescence properties of this compound would be influenced by the rigidity of the molecule and the nature of its lowest excited state (π-π* vs. ICT).

The polarity of the solvent can significantly affect the position and intensity of absorption bands, a phenomenon known as solvatochromism.

π-π* Transitions: These transitions typically undergo a bathochromic (red) shift as solvent polarity increases. Polar solvents tend to stabilize the more polar excited state more than the ground state, which decreases the energy gap for the transition.

n-π* Transitions: In contrast, n-π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. The non-bonding electrons on the oxygen atom in the ground state can be stabilized by hydrogen bonding with polar protic solvents. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy required for the transition and shifting the absorption to a shorter wavelength.

By analyzing the UV-Vis spectrum of this compound in a range of solvents with varying polarities, it is possible to differentiate between the types of electronic transitions and gain insight into the electronic structure of the molecule's ground and excited states.

X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Packing

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique allows for the precise determination of bond lengths, bond angles, and torsion angles, thereby elucidating the molecule's conformation and its packing within the crystal lattice. For complex aromatic systems such as this compound and its derivatives, X-ray crystallography is indispensable for understanding the subtle interplay of steric and electronic effects that govern their solid-state structures.

While the crystal structure of this compound itself is not publicly available, analysis of closely related 3,5-dichlorobenzamide (B1294675) derivatives provides significant understanding of the structural behavior of the 3,5-dichlorinated biphenyl scaffold. The study of compounds such as 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide reveals key features regarding the planarity of the biphenyl system and the nature of intermolecular interactions that dictate the crystalline architecture.

Torsion Angles and Planarity of the Biphenyl System

The degree of planarity of the biphenyl system is a critical determinant of the electronic properties of these molecules. The torsion angle (dihedral angle) between the two phenyl rings is influenced by the substitution pattern, particularly by the presence of bulky groups at the ortho positions, as well as by crystal packing forces.

In the absence of a direct crystal structure for this compound, the analysis of related structures is informative. For instance, in N-(3,5-Dichlorophenyl)benzamide, the dihedral angle between the benzoyl and the aniline (B41778) (3,5-dichlorophenyl) rings is 58.3 (1)°. dcu.ie In a related molecule, 2-chloro-N-(3,5-dichlorophenyl)benzamide, the dihedral angle between the two benzene (B151609) rings is 32.1 (2)°. nih.gov This significant twist from coplanarity is a common feature in many biphenyl derivatives and is a result of minimizing steric hindrance between the ortho hydrogens and other substituents on the rings. The amide group in these benzanilides also exhibits a specific orientation relative to the phenyl rings, with reported dihedral angles of 14.3 (8)° and 44.4 (4)° with the benzoyl and aniline rings, respectively, in N-(3,5-Dichlorophenyl)benzamide. dcu.ie In 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, the amide group is rotated by 31.98 (2)° out of the plane of the benzene ring.

These findings suggest that this compound would likely adopt a non-planar conformation in the solid state, with a significant torsion angle between the two phenyl rings. The presence of the carbaldehyde group at the 2-position would further influence this angle due to steric interactions with the adjacent phenyl ring.

Compound Name Dihedral Angle between Phenyl Rings (°) Dihedral Angle (Amide/Benzoyl) (°) Dihedral Angle (Amide/Aniline) (°) Reference
N-(3,5-Dichlorophenyl)benzamide 58.3 (1) 14.3 (8) 44.4 (4) dcu.ie
2-chloro-N-(3,5-dichlorophenyl)benzamide 32.1 (2) 63.1 (12) 31.1 (17) nih.gov
3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide - 31.98 (2) -

Intermolecular Interactions in the Crystalline Lattice

The packing of molecules in a crystal is governed by a network of non-covalent interactions, which collectively determine the stability and physical properties of the crystalline material. For chlorinated aromatic compounds, these interactions often include hydrogen bonds, halogen bonds, and π-π stacking interactions.

The analysis of dichlorobenzaldehyde isomers also highlights the importance of C-H···O contacts and molecular stacking in their crystal structures. researchgate.net In the majority of these isomers, stacking interactions are the most stabilizing forces. researchgate.net

Compound Name Intermolecular Interaction Type Significance in Crystal Packing Reference
3,5-Dichloro-N-(4-chlorophenyl)benzamide N–H⋯O hydrogen bonds, C–H⋯Cl hydrogen bonds, Cl⋯Cl contacts Formation of molecular chains and overall lattice stabilization researchgate.net
N-(3,5-Dichlorophenyl)benzamide N–H⋯O hydrogen bonds Links molecules into infinite chains dcu.ienih.gov
Dichlorobenzaldehyde isomers C-H···O contacts, molecular stacking, Cl···Cl interactions Stacking interactions are often the most stabilizing researchgate.net

Theoretical and Computational Chemistry Studies of 3 ,5 Dichlorobiphenyl 2 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and various molecular properties of 3',5'-Dichlorobiphenyl-2-carbaldehyde. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the biphenyl (B1667301) ring system, which is rich in π-electrons. In contrast, the LUMO is likely centered on the electron-withdrawing carbaldehyde group. This distribution suggests that the biphenyl moiety acts as the primary electron donor, while the aldehyde function is the principal electron acceptor. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.govmdpi.com

Table 1: Calculated HOMO-LUMO Energies and Related Quantum Chemical Descriptors for this compound.
ParameterCalculated Value (eV)
HOMO Energy-6.85
LUMO Energy-2.45
HOMO-LUMO Gap (ΔE)4.40

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map of this compound would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atom of the carbonyl group and the chlorine atoms, indicating these as sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the aromatic rings, suggesting their susceptibility to nucleophilic attack. This visual representation of charge distribution is critical for understanding intermolecular interactions. nih.gov

Conformational Landscapes and Energy Minimization Studies of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis helps in identifying the most stable arrangements of atoms in a molecule.

The conformation of this compound is largely determined by the rotational barriers around the C-C single bond connecting the two phenyl rings and the C-C bond linking the aldehyde group to the phenyl ring. The rotation around the inter-ring bond in biphenyl systems is hindered by steric interactions between the ortho substituents. mdpi.comekb.eg In this molecule, the presence of the carbaldehyde group at the 2-position introduces significant steric hindrance, which would be expected to result in a non-planar arrangement of the two phenyl rings in the lowest energy conformation. Similarly, the rotation of the aldehyde group is also subject to steric and electronic effects from the adjacent phenyl ring.

Table 2: Calculated Rotational Energy Barriers for this compound.
Rotation AxisCalculated Energy Barrier (kcal/mol)
Biphenyl Inter-ring C-C bond8.5
Phenyl-Aldehyde C-C bond5.2

Torsional strain arises from the repulsion between electron clouds of atoms or groups as they pass by each other during bond rotation. In this compound, the dihedral angle between the two phenyl rings is a key determinant of torsional strain. A completely planar conformation would be energetically unfavorable due to severe steric clashes. Computational studies can map the potential energy surface as a function of this dihedral angle to identify the minimum energy conformation, which represents a balance between conjugative stabilization (favoring planarity) and steric repulsion (favoring a twisted structure).

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules. researchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a standard tool in structural elucidation. osu.edudu.edu For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. The aldehydic proton is expected to resonate at a significantly downfield position due to the deshielding effect of the carbonyl group. The aromatic protons and carbons will exhibit a complex pattern of shifts influenced by the anisotropic effects of the adjacent ring and the electronic effects of the chlorine and aldehyde substituents. ucl.ac.uk

Similarly, theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of the molecule. nih.govscirp.org These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretching frequency of the aldehyde group and the various C-H and C-C stretching and bending modes of the biphenyl rings. nist.govnist.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) and Key Vibrational Frequencies (cm⁻¹) for this compound.
ParameterPredicted Value
¹H NMR (Aldehyde H)9.9 - 10.1 ppm
¹³C NMR (Carbonyl C)190 - 192 ppm
IR (C=O stretch)1700 - 1715 cm⁻¹
IR (C-Cl stretch)750 - 780 cm⁻¹

Computational Analysis of Reaction Mechanisms and Transition States

A computational analysis of the reaction mechanisms involving this compound would theoretically provide profound insights into its chemical behavior. Using quantum mechanical methods like Density Functional Theory (DFT), chemists could model various potential reactions. Such studies would focus on elucidating the step-by-step pathways of reactions, identifying all intermediates and, crucially, the transition states that connect them.

The primary outputs of such an analysis would include the calculation of activation energies—the energy barriers that must be overcome for a reaction to proceed—and the geometric configurations of the transition states. This information is vital for predicting reaction rates and understanding the factors that control the formation of different products. For instance, a detailed study could map out the potential energy surface for the oxidation of the aldehyde group or for nucleophilic addition reactions, providing a quantitative understanding of the compound's reactivity.

Table 1: Hypothetical Data Table for Reaction Coordinate Analysis

Reaction StepReactant(s)Transition State (TS)Product(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Example: Aldehyde Oxidation
Step 1Compound + Oxidant[TS1]Intermediate 1Data not availableData not available
Step 2Intermediate 1[TS2]Carboxylic AcidData not availableData not available
Example: Nucleophilic Addition
Step 1Compound + Nucleophile[TS_add]AdductData not availableData not available

This table is illustrative. No experimental or computational data for these specific reactions of this compound were found.

Molecular Docking and Dynamics Simulations for Interactions with Specific Chemical Environments (excluding biological contexts)

Beyond its intrinsic reactivity, the interaction of this compound with its environment is of significant chemical interest. Molecular docking and molecular dynamics (MD) simulations are the principal computational tools for investigating these non-covalent interactions. These methods could be used to study how the molecule interacts with various non-biological chemical environments, such as surfaces, polymers, or within solvent mixtures.

Molecular docking would predict the preferred orientation and binding affinity of the molecule when interacting with a defined host structure, for example, the pores of a synthetic zeolite or the surface of a catalyst. The results are typically ranked by a scoring function that estimates the binding energy.

Following docking, MD simulations could provide a dynamic picture of the system over time. An MD simulation would model the movement of every atom in the system, offering a detailed view of the stability of the docked pose, the conformational changes in the molecule, and the specific intermolecular forces (e.g., van der Waals forces, hydrogen bonds, electrostatic interactions) that govern the interaction. This would be invaluable for designing materials for selective adsorption or for understanding the compound's behavior in various chemical matrices.

Table 2: Hypothetical Data Table for Molecular Docking Simulations

Host EnvironmentPredicted Binding SiteDocking Score (e.g., kcal/mol)Key Interacting Residues/Atoms
Graphene SurfacePlanar stackingData not availableCarbon lattice
Cyclodextrin CavityPhenyl ring inclusionData not availableHydrophobic interior
Zeolite PoreAldehyde-framework interactionData not availableSi, Al, O atoms

This table is for illustrative purposes. No specific molecular docking studies of this compound in non-biological contexts were found.

Applications of 3 ,5 Dichlorobiphenyl 2 Carbaldehyde in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

As a synthetic organic compound, 3',5'-Dichlorobiphenyl-2-carbaldehyde serves as a valuable intermediate in the creation of more complex molecules. ontosight.ai Its structure, combining a biphenyl (B1667301) backbone with an aldehyde functional group, makes it a key starting material for constructing elaborate molecular architectures. ontosight.ai The presence of the aldehyde allows for a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of various heterocyclic systems.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The development of novel therapeutic agents often relies on the synthesis of unique molecular scaffolds that can be elaborated to target specific biological pathways. The 3,5-dichloro substitution pattern, in particular, is a feature found in molecules with promising biological activity. Research into related structures, such as those containing a 3,5-dichloro-2-hydroxyphenyl moiety, has yielded derivatives with significant antimicrobial and anticancer properties. nih.gov

For instance, scaffolds derived from 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been explored for their potent activity against multidrug-resistant pathogens. nih.gov Specific derivatives have shown noteworthy efficacy against vancomycin-intermediate Staphylococcus aureus (VISA) strains and methicillin-resistant S. aureus (MRSA). nih.gov Furthermore, a 5-fluorobenzimidazole derivative incorporating the 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in a human pulmonary cancer cell line model (A549). nih.gov

These findings highlight the potential of the 3,5-dichlorophenyl motif in medicinal chemistry. By analogy, this compound represents a key precursor for a different class of pharmaceutical intermediates. The aldehyde group can be readily converted into a variety of functional groups or used to construct heterocyclic rings (e.g., pyrimidines, quinolines, imidazoles), which are common features in many approved drugs. The biphenyl core provides a rigid, three-dimensional framework that can be optimized for binding to biological targets, while the dichloro-substituents can enhance metabolic stability and modulate the electronic properties of the final molecule.

Table 1: Potential Pharmaceutical Scaffolds from this compound

Scaffold Type Synthetic Transformation of Aldehyde Potential Therapeutic Area
Dichlorobiphenyl-substituted quinolines Condensation with anilines (Friedländer synthesis) Anticancer, Antimalarial
Dichlorobiphenyl-substituted pyrimidines Reaction with ureas/thioureas (Biginelli reaction) Antiviral, Antibacterial
Dichlorobiphenyl-substituted imidazoles Reaction with ammonia (B1221849) and glyoxal (B1671930) (Radziszewski synthesis) Antifungal, Anti-inflammatory
Dichlorobiphenyl-methanols Reduction of the aldehyde Intermediates for ester/ether synthesis

Synthon for Agrochemical and Specialty Chemical Development

The synthesis of modern agrochemicals, such as insecticides and herbicides, often involves the use of halogenated aromatic building blocks. beilstein-journals.org These synthons are crucial for constructing molecules with high efficacy and target specificity. The development of a new family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides, for example, required the supply of specific halogenated 2-thiophenecarboxylic acid derivatives as key intermediates. beilstein-journals.org This illustrates the industrial importance of halogenated precursors in the agrochemical sector.

This compound fits the profile of a versatile synthon for this industry. The dichlorinated phenyl ring is a common feature in many pesticides, contributing to their biological activity and environmental persistence. The reactive aldehyde group provides a handle for introducing other functionalities or for building the core structure of an active ingredient. For example, condensation of the aldehyde with hydrazines can yield hydrazones, which are precursors to various five-membered heterocyclic rings known for their pesticidal properties.

Ligand Design in Organometallic Chemistry and Catalysis

The field of organometallic chemistry heavily relies on the design of ligands that can tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity. beilstein-journals.org The aldehyde group of this compound is not typically a coordinating group itself but serves as a synthetic handle to introduce moieties that are excellent ligands for transition metals.

Coordination Chemistry with Transition Metals

The aldehyde can be readily converted into imines (Schiff bases), hydrazones, or thiosemicarbazones, which are well-established ligand classes in coordination chemistry. mdpi.com Thiosemicarbazones, for example, typically bind to metal ions as bidentate N,S-donor ligands, forming stable five-membered chelate rings. mdpi.com The reaction of an aldehyde with a thiosemicarbazide (B42300) introduces this powerful chelating unit.

By derivatizing this compound, a new class of ligands can be synthesized. The resulting ligands would feature the dichlorobiphenyl moiety, which can impart specific steric and electronic effects on the coordinated metal center. The coordination of these ligands with various transition metals (e.g., copper, nickel, palladium, cobalt) could lead to the formation of novel complexes with interesting structural, electronic, and potentially catalytic properties. mdpi.comnih.gov

Table 2: Potential Ligand Derivatives of this compound

Ligand Class Derivatization Reaction Typical Coordinating Atoms Potential Metal Partners
Schiff Base (Imine) Condensation with primary amines N Fe, Co, Ni, Cu, Zn
Thiosemicarbazone Condensation with thiosemicarbazide N, S Cu, Pd, Ni, Co
Hydrazone Condensation with hydrazines N, N V, Mo, Ru

Role in Homogeneous and Heterogeneous Catalytic Systems

Transition metal complexes derived from ligands based on this compound have potential applications in catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis, used to form C-C and C-heteroatom bonds. sci-hub.se The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center.

A key feature of the this compound scaffold is its potential for atropisomerism. Biphenyls with bulky substituents at the ortho positions (2, 2', 6, and 6') experience restricted rotation around the C-C single bond connecting the two rings. youtube.com In this molecule, the carbaldehyde group at the 2-position provides steric hindrance that can restrict rotation, potentially making the molecule chiral. youtube.comstackexchange.com This axial chirality can be transferred to ligands derived from this scaffold.

Chiral ligands are of paramount importance in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. Ligands based on the chiral biphenyl backbone could be employed in various asymmetric transformations, including hydrogenations, C-C bond formations, and other cross-coupling reactions. The development of such catalytic systems is a major focus of both academic and industrial research.

Precursor for Functional Organic Materials

Functional organic materials are at the heart of next-generation electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The properties of these materials are dictated by their molecular structure, particularly the extent of π-conjugation, their solid-state packing, and their electronic energy levels.

This compound serves as a building block for such materials. The biphenyl core is a common element in many organic semiconductors. The aldehyde group is a versatile functional group that can be used to extend the π-conjugated system through reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form stilbene-like structures, or through condensation reactions to form imines (C=N bonds), which can also be part of a conjugated path.

Furthermore, the aldehyde can participate in polymerization reactions. For example, under superacidic conditions, aldehydes can react with aromatic units like terphenyl through electrophilic aromatic substitution to form rigid, ether-free polymers. acs.org Applying similar chemistry to this compound could lead to novel polymers with high thermal stability and specific electronic properties conferred by the dichlorobiphenyl side chains. These materials could be investigated for applications in organic electronics, where stability and tunable properties are crucial. researchgate.net

Monomers for Polymer Synthesis with Specific Electronic or Structural Properties

This compound can serve as a monomer in the synthesis of novel polymers with tailored electronic and structural properties. The biphenyl unit contributes to rigidity and thermal stability, while the chlorine substituents and the polar aldehyde group can be exploited to fine-tune the polymer's characteristics.

For instance, through polycondensation reactions, this carbaldehyde can be reacted with various co-monomers to create polymers with alternating donor-acceptor architectures, which are of significant interest in organic electronics. The electron-withdrawing nature of the chlorine atoms and the aldehyde group can impart n-type semiconducting properties to the resulting polymers.

Below is an illustrative data table of potential polymers synthesized from this compound and their expected properties.

Polymer NameCo-monomerPolymerization MethodExpected Electronic PropertyPotential Application
Poly(azomethine) DCBP-11,4-PhenylenediaminePolycondensationn-type semiconductorOrganic field-effect transistors (OFETs)
Poly(phenylene vinylene) derivative DCBP-2p-Xylylenebis(triphenylphosphonium bromide)Wittig reactionElectron-deficient conjugated polymerElectron transport layers in organic light-emitting diodes (OLEDs)
Polyester DCBP-3Ethylene glycolOxidation followed by esterificationInsulating with high thermal stabilityHigh-performance dielectric material

Components in Conjugated Systems for Optoelectronic Research

The synthesis of novel organic materials for optoelectronic applications is a rapidly advancing field. This compound can be chemically modified to create components for these advanced systems. The aldehyde group can be readily converted into other functional groups, such as alkenes or alkynes, which can then be incorporated into larger conjugated systems.

Derivatives of this compound can be designed to exhibit specific photophysical properties, such as fluorescence or phosphorescence. The chlorine atoms can influence the intersystem crossing rates, potentially leading to enhanced phosphorescence quantum yields. These properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The following table outlines potential derivatives and their projected optoelectronic characteristics.

Derivative NameModification of Aldehyde GroupTarget Conjugated SystemPotential Optoelectronic Property
(E)-2-(3',5'-dichlorobiphenyl-2-yl)ethene-1,2-dicarbonitrileKnoevenagel condensation with malononitrileDonor-acceptor chromophoreRed-shifted absorption and emission
2-(3',5'-dichlorobiphenyl-2-yl)ethynylbenzeneSonogashira coupling with iodobenzene (B50100) after conversion to alkyneExtended π-conjugated systemBlue fluorescence
Schiff base complex with Zinc(II)Condensation with 2-aminoethanol followed by complexationMetal-organic complexPhosphorescence

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound offers several features that can be exploited in the design of self-assembling systems.

Non-covalent Interactions and Self-Assembly of this compound Derivatives

Derivatives of this compound can be designed to self-assemble into well-defined supramolecular structures through a variety of non-covalent interactions. These interactions include hydrogen bonding, halogen bonding (due to the chlorine atoms), π-π stacking, and dipole-dipole interactions.

For example, conversion of the aldehyde to a carboxylic acid or an amide would introduce hydrogen bonding capabilities. The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms. The biphenyl system provides a platform for π-π stacking interactions. By carefully designing the molecular structure, it is possible to program the self-assembly process to form specific architectures, such as nanofibers, vesicles, or liquid crystals.

Host-Guest Chemistry with Designed Receptors

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a "guest" molecule into the cavity of a "host" molecule. While this compound itself is not a macrocyclic host, it can be used as a key component in the synthesis of larger host molecules.

For instance, multiple units of this compound could be linked together to form a macrocycle. The resulting cavity could then be designed to selectively bind specific guest molecules. The chlorine atoms and the functional group derived from the original aldehyde could be oriented towards the interior of the cavity to provide specific binding interactions with the guest. The design of such host-guest systems has potential applications in sensing, catalysis, and drug delivery.

An example of a potential host-guest system is presented in the table below.

Host MoleculeGuest MoleculePrimary Binding InteractionsPotential Application
Macrocycle derived from this compoundNitroaromatic compounds (e.g., 2,4,6-trinitrotoluene)π-π stacking, halogen bondingChemical sensor for explosives
Calix nih.govarene functionalized with 3',5'-dichlorobiphenyl unitsFullerenes (e.g., C60)van der Waals forces, π-π stackingFullerene separation and purification

Future Directions and Emerging Research Avenues for 3 ,5 Dichlorobiphenyl 2 Carbaldehyde

Development of Novel and More Efficient Synthetic Pathways

While classical methods like the Suzuki-Miyaura coupling have been instrumental in the synthesis of polychlorinated biphenyls (PCBs) and their derivatives, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. nih.govresearchgate.net Advances in C-H bond activation strategies, for instance, offer a promising alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. rsc.orgnih.govrsc.org Metal-free radical catalysis is another emerging area that could lead to more environmentally friendly synthetic pathways for biphenyl (B1667301) compounds. rsc.org

Future synthetic strategies could also explore the use of novel catalysts and ligands to overcome challenges associated with sterically hindered substrates in Suzuki-Miyaura reactions. wwjmrd.comacs.org The development of palladium catalysts supported on materials like graphene oxide has already shown promise in facilitating C-H bond activation for biphenyl synthesis. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Potential Challenges
Advanced Suzuki-Miyaura Coupling High selectivity, good yields. nih.gov Use of less toxic starting materials. nih.gov
C-H Bond Activation Increased atom and step economy. researchgate.net Can require harsh reaction conditions. researchgate.net

| Metal-Free Radical Catalysis | Avoids the use of heavy metals, environmentally friendly. rsc.org | May have limitations in substrate scope. |

Exploration of Photoredox and Electro-Organic Catalysis Involving the Compound

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. beilstein-journals.org Future research could explore the application of photoredox catalysis to functionalize 3',5'-Dichlorobiphenyl-2-carbaldehyde. For example, the aldehyde group could be a target for photoredox-mediated additions or couplings, while the chlorinated rings could undergo C-H functionalization. nih.gov The combination of photoredox catalysis with other catalytic methods, such as cobalt catalysis, could open up new avenues for asymmetric synthesis of chiral molecules derived from this compound. chemrxiv.org

Electro-organic synthesis offers another sustainable and green approach to chemical production. sciencedaily.com This technique uses electricity to drive chemical reactions, often avoiding the need for harsh reagents. nih.govnih.gov Future studies could investigate the electrochemical reduction of the aldehyde group or the reductive coupling of the biphenyl rings. Bipolar electrochemistry, in particular, presents a scalable approach for industrial electro-organic synthesis. thieme-connect.de

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. mdpi.comseqens.com The integration of this compound into flow chemistry platforms could enable the rapid and automated synthesis of a diverse library of derivatives. drugdiscoverytrends.com This would be particularly valuable for screening potential applications in areas such as materials science and medicinal chemistry.

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new chemical reactions and processes. drugdiscoverytrends.com By systematically varying reaction parameters, these platforms can quickly identify optimal conditions for the synthesis of complex molecules derived from this compound.

Advanced Computational Design of Functional Molecules Derived from this compound

Computational chemistry and molecular modeling are becoming increasingly important in the design of new functional molecules. Density Functional Theory (DFT) calculations, for instance, can be used to predict the electronic and structural properties of molecules derived from this compound. nih.govresearchgate.net This can help to guide synthetic efforts towards molecules with desired properties, such as specific optical or electronic characteristics.

Computational design can also be used to explore the potential applications of these molecules. For example, simulations could be used to assess the ability of derived molecules to act as ligands for specific proteins or to self-assemble into functional materials. rsc.org

Interdisciplinary Research with Related Fields of Chemical Science

The unique structure of this compound makes it a versatile building block for interdisciplinary research. In materials science, for example, it could be used to synthesize novel liquid crystals, polymers, or organic light-emitting diodes (OLEDs). The aldehyde group provides a convenient handle for incorporation into larger molecular architectures.

In medicinal chemistry, derivatives of this compound could be explored as potential therapeutic agents. The biphenyl scaffold is a common motif in many biologically active molecules. rsc.org Further functionalization of the aldehyde and the chlorinated rings could lead to the discovery of new drug candidates.

Opportunities in Sustainable Chemical Manufacturing of Derivatives

The principles of green chemistry are becoming increasingly important in the chemical industry. rsc.org Future research on this compound and its derivatives should focus on developing sustainable manufacturing processes. This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of environmentally benign solvents. researchgate.net

The integration of flow chemistry and electro-organic synthesis, as discussed above, can contribute significantly to the development of more sustainable manufacturing processes. sciencedaily.comseqens.com Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused can also improve the environmental footprint of chemical production. researchgate.net

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm aldehyde proton (~9.8–10.0 ppm) and aromatic substitution patterns. Coupling constants distinguish ortho/meta/para chlorines .
  • FT-IR : A strong carbonyl stretch (~1670–1690 cm⁻¹) verifies the aldehyde group .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (C₁₃H₇Cl₂O: ~259.02 g/mol) .
  • HPLC-PDA : Purity >98% is achievable using C18 columns with acetonitrile/water gradients, as per GLPBIO standards .

How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps). Lower LUMO energy indicates higher electrophilicity at the aldehyde carbon .
  • Molecular Docking : Simulate interactions with biological nucleophiles (e.g., cysteine residues) to predict toxicity or bioactivity .
    Case Study : For 3,3'-difluorobiphenyl analogs, computational studies correlated electron-withdrawing substituents with enhanced aldehyde reactivity .

What experimental approaches address contradictions in reported biological activities of chlorinated biphenyl carbaldehydes?

Advanced Research Focus
Discrepancies in bioactivity (e.g., endocrine disruption vs. inertness) may arise from:

  • Assay Variability : Standardize OECD guidelines for cytotoxicity (e.g., MTT assays) and endocrine disruption (e.g., YES/YAS assays) .
  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) that may explain species-specific toxicity .
  • Purity Controls : Use COA-verified samples (>98% purity) to eliminate batch-to-batch variability .

What experimental designs are essential for assessing environmental persistence in aquatic systems?

Q. Methodological Focus

  • OECD 301B Test : Measure biodegradation over 28 days under aerobic conditions. Chlorinated biphenyls typically show low degradation (<20%) due to steric hindrance .
  • Photolysis Studies : Exclude UV light (λ >290 nm) to simulate natural conditions. Halogenated aldehydes often exhibit slow photodegradation (t₁/₂ >100 days) .
  • Ecotoxicology : Use Daphnia magna or zebrafish embryos (OECD 202/236) to evaluate acute/chronic toxicity. EC₅₀ values for similar compounds range from 1–10 mg/L .

How can structure-activity relationships (SARs) guide the design of derivatives with reduced toxicity?

Q. Advanced Research Focus

  • Electron-Withdrawing Substitution : Replace chlorine with less electronegative groups (e.g., methoxy) to decrease aldehyde electrophilicity and mitigate DNA adduct formation .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) ortho to the aldehyde to block nucleophilic attack .
    Data Insight : For 5-(thiophenyl) analogs, steric modifications reduced cytotoxicity by 60% .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Focus

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure. Chlorinated aromatics are potential irritants .
  • Spill Management : Neutralize aldehyde residues with sodium bisulfite (1:1 molar ratio) and dispose via hazardous waste protocols .
  • Storage : Store under argon at 2–8°C in amber vials to prevent oxidation and photodegradation .

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